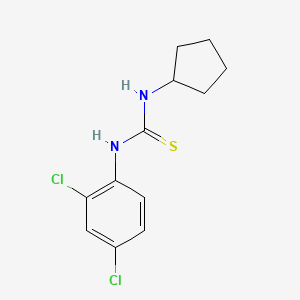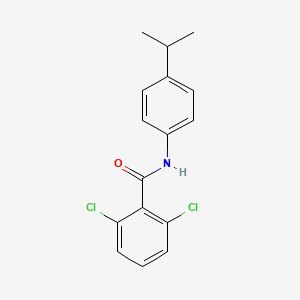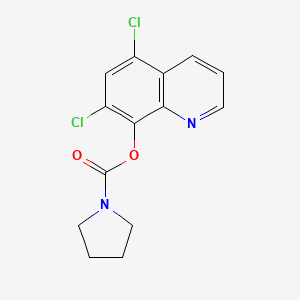
N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea, also known as DCPMU, is a synthetic chemical compound that has been widely used in scientific research to investigate its mechanism of action and biochemical and physiological effects. It is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which plays a crucial role in the regulation of body temperature, pain sensation, and other physiological processes.
Mécanisme D'action
N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea acts as a potent inhibitor of TRPM8 ion channels by binding to a specific site on the channel protein. This prevents the influx of calcium ions into the cell, leading to a decrease in intracellular calcium levels and subsequent inhibition of TRPM8-mediated responses.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea has been shown to have a range of biochemical and physiological effects, including reducing pain sensation, regulating body temperature, and modulating cold sensation. It has also been shown to have anti-inflammatory and antioxidant properties, suggesting that it may have therapeutic potential in the treatment of inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea is its potency and specificity in inhibiting TRPM8 channels, making it a valuable tool for investigating the role of these channels in various physiological and pathological conditions. However, one limitation of N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea and TRPM8 channels. One area of interest is the development of more potent and selective TRPM8 inhibitors for use in therapeutic applications. Another area of interest is the investigation of the role of TRPM8 channels in other physiological processes, such as the regulation of metabolism and immune function. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea and TRPM8 inhibition.
Méthodes De Synthèse
N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with cyclopentylamine in anhydrous toluene under reflux conditions. The resulting product is then purified by recrystallization from ethanol to obtain pure N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea.
Applications De Recherche Scientifique
N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea has been extensively used in scientific research to investigate the role of TRPM8 ion channels in various physiological and pathological conditions. It has been shown to be effective in reducing pain sensation in animal models of neuropathic pain, migraine, and other pain-related disorders. N-cyclopentyl-N'-(2,4-dichlorophenyl)thiourea has also been used to study the role of TRPM8 channels in the regulation of body temperature, cold sensation, and other physiological processes.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(2,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2S/c13-8-5-6-11(10(14)7-8)16-12(17)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENVKHRBWMIFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-(2-thienyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5818650.png)
![3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5818652.png)



![2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5818686.png)
![N-[4-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5818701.png)

![4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5818710.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole](/img/structure/B5818720.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5818722.png)

